molecular formula C12H16O2 B1326131 2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene CAS No. 898759-36-9

2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene

Cat. No.: B1326131
CAS No.: 898759-36-9
M. Wt: 192.25 g/mol
InChI Key: FQEBFJDSAOCSID-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene is an organic compound with the molecular formula C12H16O2. It is a derivative of benzene, featuring a 1,3-dioxolane ring attached to a dimethylbenzene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced separation techniques can enhance the production process, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Substitution: Cl2, Br2, HNO3/H2SO4

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated benzenes, nitrobenzenes

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylbenzene (p-Xylene): A simpler aromatic compound without the dioxolane ring.

    1,3-Dioxolane: A cyclic acetal without the aromatic benzene ring.

    2,5-Dimethyl-1,3-dioxane: A similar compound with a dioxane ring instead of a dioxolane ring.

Uniqueness

2,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene is unique due to the presence of both the dimethylbenzene core and the 1,3-dioxolane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-3-4-10(2)11(7-9)8-12-13-5-6-14-12/h3-4,7,12H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEBFJDSAOCSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645875
Record name 2-[(2,5-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-36-9
Record name 2-[(2,5-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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